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Compound of Interest |

Compound Name: FMF-04-159-2
CAS No.: 2364489-81-4
Cat. No.: B607487
. J

Target Class: Cyclin-Dependent Kinase 14 (CDK14/PFTK1) & TAIRE Family Mechanism:
Covalent Irreversible Inhibition Key Reference: Ferguson et al., Cell Chemical Biology (2019)

Executive Summary

FMF-04-159-2 is a chemical probe designed for the covalent inhibition of CDK14 (formerly
PFTK1) and closely related TAIRE-family kinases (CDK16, CDK17, CDK18).[1][2][3] Unlike
canonical CDK inhibitors that function via reversible ATP competition, FMF-04-159-2 exploits a
unique cysteine residue (Cys218 in CDK14) to form an irreversible covalent bond.

This guide details the validation of FMF-04-159-2 target engagement in live cells. It
emphasizes the necessity of distinguishing between covalent occupancy and reversible off-
target effects (particularly against CDK2) by utilizing the matched reversible control, FMF-04-
159-R.

Chemical Biology Profile
Mechanism of Action

FMF-04-159-2 contains an electrophilic acrylamide warhead positioned to react with a non-
catalytic cysteine located within the ATP-binding pocket of TAIRE kinases.

e Primary Target: CDK14 (Cys218).
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» Selectivity Profile: High affinity for CDK14/16/17/18.

o Off-Target Liability: CDK2 (Reversible binding).[1] Note: CDK2 lacks the target cysteine,
preventing covalent modification.

e Control Compound:FMF-04-159-R (Reversible analog lacking the reactive acrylamide, used
to differentiate on-target covalent effects from off-target reversible binding).[1]

Signaling Context: The Wnt Pathway
CDK14, in complex with Cyclin Y (CCNY), phosphorylates LRP6 at Ser1490, a critical step in

priming Wnt/

-catenin signaling. Inhibition of CDK14 by FMF-04-159-2 blocks this phosphorylation,
preventing signal transduction.
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Figure 1:Mechanism of CDK14-mediated Wnt signaling and the intervention point of FMF-04-
159-2.

Validating Target Engagement

To rigorously prove FMF-04-159-2 engagement in cells, researchers must employ orthogonal
assays. Relying solely on phenotypic outcomes (e.g., cell death) is insufficient due to potential
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CDK2 off-target toxicity.

Strategy A: NanoBRET™ Target Engagement (The Gold
Standard)

This biophysical assay measures the displacement of a fluorescent tracer from the kinase ATP
pocket in live cells.

e Principle: Energy transfer occurs between a NanoLuc-CDK14 fusion (Donor) and a cell-
permeable fluorescent tracer (Acceptor). FMF-04-159-2 binding displaces the tracer,
decreasing the BRET signal.

o Advantage: Allows calculation of absolute intracellular affinity and residence time.

Strategy B: Covalent Washout (Hysteresis Analysis)

Because FMF-04-159-2 binds covalently, its inhibition should persist even after the free
compound is washed out of the media.

¢ Protocol Logic: Treat cells

Wash extensively
Incubate in compound-free media
Assay for target activity (or tracer binding).

o Result: FMF-04-159-2 should show sustained inhibition, whereas the reversible control
(FMF-04-159-R) should lose potency immediately upon washout.

Strategy C: Chemoproteomic Competition (Pull-down)

Using a biotinylated probe (e.g., Biotin-FMF-03-198-2) to pull down available CDK14. Pre-
treatment with "cold" FMF-04-159-2 blocks the biotin-probe binding.

Experimental Protocols
Protocol 1: Covalent Washout Analysis (Western Blot
Readout)
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Obijective: Confirm irreversible inhibition of CDK14 substrate phosphorylation (p-LRP6 or p-
CDK14/CyclinY complex markers).

Materials:

e Cell Line: HEK293T or HCT116 (Wnt-active).

e Compounds: FMF-04-159-2 and FMF-04-159-R.[1][2][4][5]

e Antibodies: Anti-CDK14, Anti-pLRP6 (S1490).

Step-by-Step Workflow:

o Seeding: Plate cells in 6-well plates and grow to 70% confluence.

e Treatment:

[¢]

Group A (Constitutive): Treat with 1

M FMF-04-159-2 for 4 hours.

[e]

Group B (Washout): Treat with 1

M FMF-04-159-2 for 1 hour, wash 3x with warm PBS, add fresh media, incubate for 3
hours.

o

Group C (Reversible Control): Treat with 1

M FMF-04-159-R (follow Group B washout protocol).

[¢]

Group D (DMSO): Vehicle control.

» Stimulation (Optional): If looking at p-LRP6, stimulate with Wnt3a-conditioned media for the
final hour.

e Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

» Analysis: Western Blot.
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o Success Criteria: Group B (Washout) must show similar inhibition levels to Group A.
Group C (Reversible Washout) must show restored signaling (bands similar to DMSO).

Protocol 2: NanoBRET™ TE Assay

Objective: Quantify intracellular affinity (

) and residence time.
Transfect Cells Add Tracer K-5 Equilibration Add Substrate Measure BRET
(NanoLuc-CDK14) + Test Compound (2 hours @ 37°C) (Nano-Glo) (450nm / 610nm)

Click to download full resolution via product page

Figure 2:Workflow for NanoBRET target engagement assay.

Transfection: Transfect HEK293 cells with N-terminal NanoLuc-CDK14 plasmid.

e Tracer Selection: Use Promega Tracer K-5 or K-4 (empirically determined for CDK family).
e Treatment: Add FMF-04-159-2 in a dose-response series (e.g., 0 nM to 10

M).

o Measurement: Read Donor emission (450nm) and Acceptor emission (610nm). Calculate
BRET ratio.

o Calculation:

Data Interpretation & Troubleshooting
Expected Quantitative Profile
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FMF-04-159-2 FMF-04-159-R .
Parameter . Interpretation
(Covalent) (Reversible)

Potency is driven by
Biochemical ~80-100 nM ~150 nM the scaffold; covalent
bond adds durability.

Covalent

accumulation in cells
~40 nM ~560 nM leads to higher
(NanoBRET) apparent potency over

Cellular

time.

o ) Critical validation step.
Washout Activity Retained (>80%) Lost (<20%) ) o
Proves irreversibility.

Monitor closely. Use

CDK2 Off-Target ~250 nM ~500 nM <1

M to maintain window.

Common Pitfalls

o Over-dosing: At concentrations >1

M, FMF-04-159-2 engages CDK2 significantly. This confounds phenotypic data (e.g., cell
cycle arrest may be CDK2-driven, not CDK14-driven). Always titrate.

e Missing Control: Experiments lacking FMF-04-159-R are scientifically invalid for claiming
covalent mechanism.

 Lysis Buffer: For Western blots looking at p-LRP6, ensure buffer includes Deubiquitinase
inhibitors (e.g., PR-619) if studying degradation, though standard phosphatase inhibitors are
sufficient for phosphorylation.

References
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¢ Jiang, J., et al. (2022).

+ Gray Lab (Stanford) / Dana-Farber Cancer Institute. "FMF-04-159-2 Probe Summary."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607487#fmf-04-159-2-target-engagement-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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